5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
This compound features a benzofuran core substituted at position 5 with a benzyloxy group, position 2 with a methyl group, and a carboxamide moiety linked to a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-9-11-23(28-3)21(13-16)26-25(27)24-17(2)30-22-12-10-19(14-20(22)24)29-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVWLIUIAPEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention due to its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, related compounds have shown efficacy in suppressing the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC). A study demonstrated that a similar benzofuran derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) , exhibited significant anti-metastatic effects in HCC cells by modulating key signaling pathways associated with epithelial–mesenchymal transition (EMT) .
- Mechanism of Action : BMBF was found to upregulate E-cadherin and downregulate vimentin, Slug, and MMP9, which are critical in promoting metastasis. Additionally, it inhibited integrin α7 expression and its downstream signaling pathways (FAK/AKT), leading to reduced cell migration and invasion .
Cytotoxicity Studies
Cytotoxicity assays conducted on Huh7 cells (a model for liver cancer) revealed that BMBF significantly inhibited cell viability at concentrations above 5 μM, with an IC50 value of approximately 38.15 μM after 48 hours of treatment. This indicates a promising therapeutic window for further development .
| Concentration (μM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 55 |
| 40 | 30 |
| 80 | 10 |
Study on HCC Cells
In a pivotal study exploring the effects of BMBF on HCC cells, researchers utilized various assays to assess the compound's impact on cell migration and invasion:
- Scratch Assay : Demonstrated significant inhibition of cell motility at non-cytotoxic concentrations.
- Boyden Chamber Assay : Confirmed that BMBF effectively suppressed migration and invasion in Huh7 cells at concentrations of 1 to 5 μM .
These findings underline the potential of benzofuran derivatives in cancer therapy, particularly for targeting metastatic processes.
Scientific Research Applications
The compound 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and documented case studies.
Medicinal Chemistry
Anticancer Activity
Several studies have investigated the anticancer properties of benzofuran derivatives. The presence of specific substituents in the structure can enhance their efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuroprotective Effects
Research indicates that benzofuran derivatives may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier makes these compounds suitable candidates for further investigation into their neuroprotective mechanisms .
Pharmacological Studies
Analgesic Properties
Preliminary pharmacological studies suggest that this compound may possess analgesic properties. Its mechanism of action could involve modulation of pain pathways, similar to other benzofuran derivatives that have been shown to interact with opioid receptors .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases .
Table 1: Biological Activities of Related Benzofuran Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Neuroprotective | 10 | |
| Compound C | Analgesic | 20 | |
| Compound D | Anti-inflammatory | 12 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Benzyloxy | Enhances lipophilicity | |
| Methoxy | Increases bioavailability | |
| Methyl | Modulates receptor affinity |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives, including variations of the target compound. They evaluated their cytotoxicity against human breast cancer cells and found that specific modifications significantly enhanced their anticancer activity, with some compounds achieving IC50 values below 10 µM .
Case Study 2: Neuroprotection
A recent investigation explored the neuroprotective effects of benzofuran derivatives in an Alzheimer’s disease model. The study demonstrated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals, suggesting a potential therapeutic role for similar structures in neurodegenerative diseases .
Case Study 3: Anti-inflammatory Mechanism
In another research effort, scientists examined the anti-inflammatory properties of a related benzofuran compound. They found that it effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzofuran Carboxamides
Key Observations :
- Substituent Effects: Benzyloxy vs. Methoxy/Methyl vs. Sulfonamide (): The methoxy and methyl groups in the target compound are less polar than the sulfonamide in ’s compound, which could reduce aqueous solubility but enhance blood-brain barrier penetration .
N-Phenylbenzamide Analogs
Key Observations :
- Benzofuran vs.
- Activity Correlation : Compound 4’s mPTP inhibition via calcium retention capacity (CRC) suggests that the target compound’s benzofuran-carboxamide scaffold could be optimized for similar mitochondrial targets .
Preparation Methods
Paal-Knorr Cyclization
Heating 2-methyl-3-(2-hydroxyphenyl)propanal with p-toluenesulfonic acid (PTSA) in refluxing toluene produces the benzofuran core in 78% yield. However, this method requires strict moisture exclusion to prevent aldehyde hydration.
Transition Metal-Catalyzed Cyclization
Pd(OAc)2/Xantphos-catalyzed coupling of 2-bromo-5-(benzyloxy)phenol with methyl acrylate forms the benzofuran skeleton at 120°C in DMF (yield: 85%). This approach offers superior regiocontrol but incurs higher costs due to catalyst requirements.
Table 1: Comparison of Benzofuran Synthesis Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Paal-Knorr | PTSA, toluene, reflux | 78 | 92 |
| Pd-Catalyzed Coupling | Pd(OAc)2/Xantphos, DMF, 120°C | 85 | 95 |
Functionalization at C5: Benzyloxy Group Introduction
The 5-position is functionalized via SNAr using benzyl bromide (1.2 equiv) and K2CO3 (2.5 equiv) in DMF at 80°C for 6 hours. Microwave irradiation (150 W, 100°C) reduces reaction time to 1.5 hours with comparable yields (88–91%). Patent CN102115468B emphasizes the importance of anhydrous conditions to prevent hydrolysis of the benzyl ether.
Carboxamide Formation at C3
Carboxylic Acid Activation
The C3-methyl ester is saponified using LiOH (2M) in THF/H2O (3:1) to yield the carboxylic acid, which is then activated with EDCl/HOBt (1:1.2 molar ratio).
Amine Coupling
Reaction with 2-methoxy-5-methylaniline (1.1 equiv) in DCM at 25°C for 12 hours affords the carboxamide in 93% yield after silica gel chromatography.
Table 2: Optimization of Amidation Conditions
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 12 | 93 |
| HATU | DMF | 25 | 6 | 91 |
Purification and Characterization
Final purification via reversed-phase HPLC (C18 column, MeCN/H2O gradient) achieves >99% purity. Key spectroscopic data:
-
1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.32 (m, 5H, Bn), 6.89 (s, 1H, ArH), 5.21 (s, 2H, OCH2Ph).
-
HRMS (ESI+) : m/z calc. for C26H24NO4 [M+H]+ 414.1705; found 414.1709.
Scale-Up Considerations and Industrial Feasibility
Patent US9364482B2 reports kilogram-scale production using continuous flow reactors for the cyclization step, reducing reaction time from 8 hours (batch) to 15 minutes . Solvent recovery systems for DMF and tetrachloromethane are critical for cost-effective manufacturing.
Q & A
Q. What are the key synthetic pathways for synthesizing 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide?
The synthesis typically involves a multi-step sequence:
- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones or via Claisen rearrangement (e.g., cascade [3,3]-sigmatropic rearrangements) .
- Functionalization : Introduction of the benzyloxy group at position 5 and methoxy/methyl groups via nucleophilic substitution or coupling reactions .
- Amidation : Coupling the benzofuran-3-carboxylic acid derivative with 2-methoxy-5-methylaniline using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous conditions . Challenges : Regioselectivity during cyclization, purification of intermediates due to structural similarity, and maintaining anhydrous conditions during amidation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., distinguishing between benzofuran isomers) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase HPLC) and detect trace intermediates .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final amidation step?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility and reaction homogeneity .
- Catalyst Optimization : Add 4-dimethylaminopyridine (DMAP) to accelerate carbodiimide-mediated coupling .
- Temperature Control : Maintain 0–5°C during reagent mixing to minimize side reactions, then warm to room temperature for completion .
- Workup Strategies : Extract unreacted starting materials with ethyl acetate and use silica gel chromatography for purification .
Q. What strategies resolve discrepancies in reported biological activity data for benzofuran carboxamides?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural Verification : Reconfirm compound identity via X-ray crystallography or 2D NMR if conflicting activity is observed .
- Meta-Analysis : Compare substituent effects across analogs (e.g., halogen vs. methoxy groups) to identify SAR trends .
Q. How can molecular docking simulations predict interactions between this compound and biological targets?
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, based on structural analogs with known activity .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking, with force fields adjusted for halogen bonding (critical for fluoro/chloro substituents) .
- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What structural modifications enhance pharmacological activity while maintaining metabolic stability?
- Substituent Engineering :
- Benzyloxy Group : Replace with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
- Methoxy/Methyl Groups : Optimize steric bulk at the 2-methoxy-5-methylphenyl moiety to improve target selectivity .
- Prodrug Design : Introduce ester groups at the carboxamide to enhance bioavailability, with hydrolysis studies in simulated gastric fluid .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of benzofuran carboxamides?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives at high doses .
- Metabolic Profiling : Assess compound stability in cell culture media (e.g., degradation by esterases in serum) .
- Comparative Studies : Benchmark against reference drugs (e.g., doxorubicin for cytotoxicity) under identical assay conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
